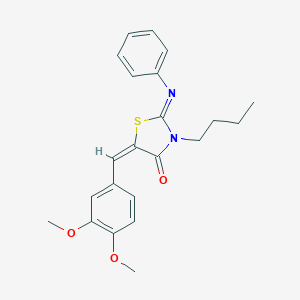![molecular formula C20H19ClN2OS B298963 [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione](/img/structure/B298963.png)
[1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione, also known as CBIM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione is not fully understood. However, it is believed to exert its effects by modulating various cellular signaling pathways. [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione has been reported to activate the p38 MAPK pathway, which plays a role in regulating cell growth and differentiation. It has also been shown to inhibit the NF-κB pathway, which is involved in regulating inflammation and immune responses.
Biochemical and Physiological Effects:
[1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione has also been shown to inhibit viral replication by interfering with viral entry and replication. Additionally, [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione has been reported to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
[1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying cellular signaling pathways. [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione is also stable and has a long shelf life, making it easy to store and handle. However, [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione has some limitations for lab experiments. It is relatively expensive, which may limit its use in some studies. Additionally, [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione has low solubility in water, which may require the use of organic solvents for its preparation and use in experiments.
Orientations Futures
There are several future directions for research on [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione. One area of research is to further elucidate its mechanism of action and identify its molecular targets. Another area of research is to explore its potential applications in other fields, such as neuroprotection and cardiovascular diseases. Additionally, the development of more efficient and cost-effective synthesis methods for [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione may facilitate its use in a wider range of studies.
Conclusion:
In conclusion, [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method has been optimized to achieve high yields and purity of the final product. [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione has been studied for its anticancer, antiviral, and antimicrobial properties, and its mechanism of action is believed to involve modulation of cellular signaling pathways. [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione has several advantages for lab experiments, but also has limitations that need to be considered. There are several future directions for research on [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione, which may lead to the development of new therapeutic agents and improve our understanding of cellular signaling pathways.
Méthodes De Synthèse
[1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione can be synthesized using a multistep reaction process. The synthesis starts with the preparation of 4-chlorobenzylamine, which is then reacted with indole-3-carboxaldehyde to form the intermediate product. The intermediate product is then reacted with morpholine and thioamide to obtain [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione. The synthesis process has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
[1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antiviral, and antimicrobial properties. [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antiviral activity against various viruses, including HIV and influenza. [1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione has also been studied for its antimicrobial properties against bacterial and fungal pathogens.
Propriétés
Nom du produit |
[1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione |
|---|---|
Formule moléculaire |
C20H19ClN2OS |
Poids moléculaire |
370.9 g/mol |
Nom IUPAC |
[1-[(4-chlorophenyl)methyl]indol-3-yl]-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C20H19ClN2OS/c21-16-7-5-15(6-8-16)13-23-14-18(17-3-1-2-4-19(17)23)20(25)22-9-11-24-12-10-22/h1-8,14H,9-13H2 |
Clé InChI |
NHZAFGASKVLBQQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
SMILES canonique |
C1COCCN1C(=S)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(6-Methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298880.png)


![4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B298885.png)
![2-[3-[(E)-(4-oxo-2-phenylimino-3-propyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B298886.png)
![5-[2,5-dimethyl-3-[(Z)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]pyrrol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B298888.png)
![5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298890.png)
![2-[(4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B298892.png)
![4-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B298893.png)

![N'-(2-oxoindol-3-yl)-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B298897.png)
![N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B298898.png)
![N'-[(E)-(2-oxonaphthalen-1-ylidene)methyl]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B298899.png)
![(5Z)-3-cyclohexyl-2-(4-ethoxyphenyl)imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B298901.png)